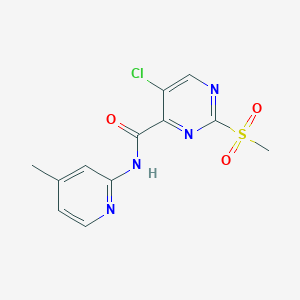![molecular formula C15H22N2O3S B4724159 N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4724159.png)
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide
Descripción general
Descripción
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide, also known as N-[4-(3-methyl-1-piperidinyl)phenyl]ethanesulfonamide or MP-10, is a synthetic compound that has been studied for its potential use as a medication. It was first synthesized in the 1980s by researchers at the University of Michigan.
Mecanismo De Acción
MP-10 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine can have a variety of effects on the brain, including improving mood, reducing anxiety, and increasing motivation.
Biochemical and Physiological Effects
In addition to its effects on the brain, MP-10 has also been shown to have effects on other parts of the body. It has been shown to increase heart rate and blood pressure, as well as to have a stimulatory effect on the gastrointestinal system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-10 has several advantages as a research tool, including its high affinity for the dopamine transporter and its ability to increase dopamine levels in the brain. However, it also has limitations, including its potential for abuse and its effects on other parts of the body.
Direcciones Futuras
There are several potential future directions for research on MP-10. One area of interest is its potential use in treating drug addiction, particularly for drugs that act on the dopamine system. Another area of interest is its potential use in treating depression, particularly for individuals who do not respond to traditional antidepressant medications. Additionally, further research is needed to fully understand the long-term effects of MP-10 on the body and brain.
Aplicaciones Científicas De Investigación
MP-10 has been studied for its potential use in treating a variety of medical conditions, including Parkinson's disease, drug addiction, and depression. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Propiedades
IUPAC Name |
N-[4-(3-methylpiperidine-1-carbonyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-21(19,20)16-14-8-6-13(7-9-14)15(18)17-10-4-5-12(2)11-17/h6-9,12,16H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQPSXCBVLTNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4724076.png)


![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B4724100.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4724111.png)
![N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4724125.png)

![3-[({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4724136.png)
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4724143.png)
![2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4724148.png)

![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4724156.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4724160.png)
![5,5'-[(4-chlorophenyl)methylene]bis(6-amino-1-methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B4724167.png)